(S)-2-amino-3-(5-hidroxi-1H-indol-3-il)propanoato de etilo clorhidrato

Descripción general

Descripción

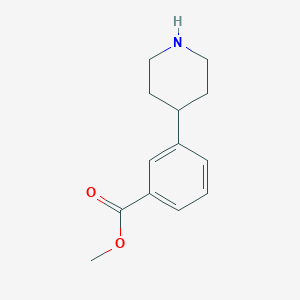

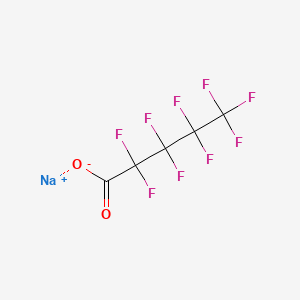

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as 5-HTP ethyl ester hydrochloride, is a chemical compound that has been widely studied for its potential therapeutic applications in various areas of medicine. This compound is a derivative of the amino acid tryptophan and is a precursor to the neurotransmitter serotonin. In

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

La L-5-hidroxitriptófano (5-HTP) se sintetiza para su uso en productos farmacéuticos. Es un aminoácido importante que se utiliza en medicina, particularmente como precursor del neurotransmisor serotonina, que desempeña un papel importante en la regulación del estado de ánimo y otras funciones fisiológicas .

Producción biotecnológica

Se han realizado investigaciones para mejorar la síntesis enzimática de 5-HTP utilizando triptófano sintetasa modificada de Escherichia coli. Esto implica métodos biotecnológicos como la evolución dirigida para mejorar la eficiencia de la producción .

Ingeniería metabólica

Se han empleado estrategias de ingeniería metabólica para producir 5-HTP de manera eficiente a partir de glucosa utilizando E. coli, lo que podría tener implicaciones para la producción a gran escala y diversas aplicaciones de investigación .

Mecanismo De Acción

Target of Action

The primary targets of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan ethyl ester hydrochloride, are likely to be related to the metabolism of tryptophan . This compound is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Mode of Action

The compound interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . This interaction helps maintain intestinal homeostasis and impacts liver metabolism and the immune response .

Biochemical Pathways

The affected pathways involve the metabolism of tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota is involved in the bioconversion of indoles from tryptophan . The compound is part of the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Result of Action

The molecular and cellular effects of the compound’s action include maintaining intestinal homeostasis, impacting liver metabolism, and modulating the immune response . These effects are achieved through the activation of nuclear receptors, regulation of intestinal hormones, and modulation of the biological effects of bacteria .

Action Environment

Environmental factors, such as dietary intake, can influence the compound’s action, efficacy, and stability . For instance, dietary intake has a wide influence on gut microbiota and the related indole metabolism . Microbial Trp metabolism activity can be reduced when alternative energy substrates are available .

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOVZKVIHRWEL-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647381 | |

| Record name | Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57432-62-9 | |

| Record name | Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)

![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)